1,2-dimethoxyethane;[2,6-di(propan-2-yl)phenyl]imino-(2-methyl-2-phenylpropylidene)molybdenum(2+);trifluoromethanesulfonate
Description
This molybdenum complex comprises three key components:
- 1,2-Dimethoxyethane (DME): A bidentate ether ligand known for its coordinating ability and solvent properties. Its structure (CH₃OCH₂CH₂OCH₃) facilitates chelation to metal centers, stabilizing coordination complexes .
- [2,6-Di(propan-2-yl)phenyl]imino-(2-methyl-2-phenylpropylidene) ligand: A bulky aryl-imino ligand providing steric and electronic modulation to the molybdenum center. The 2,6-diisopropylphenyl group enhances steric protection, while the imino group acts as a strong σ-donor .
- Trifluoromethanesulfonate (triflate) counterion: A weakly coordinating anion (CF₃SO₃⁻) that enhances solubility and reactivity by minimizing ion-pairing interactions .
This complex is likely designed for catalytic applications, leveraging molybdenum’s redox versatility and the ligand framework’s stability.
Properties
IUPAC Name |
1,2-dimethoxyethane;[2,6-di(propan-2-yl)phenyl]imino-(2-methyl-2-phenylpropylidene)molybdenum(2+);trifluoromethanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N.C10H12.C4H10O2.2CHF3O3S.Mo/c1-8(2)10-6-5-7-11(9(3)4)12(10)13;1-10(2,3)9-7-5-4-6-8-9;1-5-3-4-6-2;2*2-1(3,4)8(5,6)7;/h5-9H,1-4H3;1,4-8H,2-3H3;3-4H2,1-2H3;2*(H,5,6,7);/q;;;;;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLTJIWBSURFRCN-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C(=CC=C1)C(C)C)N=[Mo+2]=CC(C)(C)C2=CC=CC=C2.COCCOC.C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H39F6MoNO8S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
791.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
126949-63-1 | |
| Record name | [(2,6-Diisopropylphenyl)imino][1,2-di(methoxy-κO)ethane](2-methyl-2-phenylpropylidene)[bis(trifluoromethanesulfonato-κO)]molybdenum | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthesis of the Molybdenum Precursor Complex
The foundational step in preparing the target compound involves synthesizing a molybdenum precursor with a labile ligand framework. A common approach, as demonstrated in molybdenum pincer complexes, utilizes MoCl₄(THF)₂ as the starting material . Reaction with the tridentate [2,6-di(propan-2-yl)phenyl]imino-(2-methyl-2-phenylpropylidene) ligand (H₂L) in tetrahydrofuran (THF) under inert conditions yields an intermediate ammonium salt, such as [Et₃NH][LMoCl₃] . Key steps include:
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Ligand Protonation : H₂L reacts with MoCl₄(THF)₂ in THF to form a red adduct, followed by deprotonation with triethylamine to generate [Et₃NH][LMoCl₃] .
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Crystallization : The product is crystallized from THF/pentane mixtures, yielding air- and moisture-sensitive purple crystals .
Reaction Conditions :
Ligand Attachment and Structural Modulation
The pincer ligand’s coordination to molybdenum is critical for stabilizing the metal center. Structural studies of analogous complexes, such as [Bu₄N][LMoCl₃], reveal a pseudo-trigonal bipyramidal geometry at molybdenum, with equatorial chloride ligands and axial nitrogen donors . For the target compound, the ligand’s steric and electronic properties dictate reactivity:
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Ligand Design : The [2,6-di(propan-2-yl)phenyl]imino group provides steric bulk, preventing undesired dimerization .
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Coordination Geometry : The molybdenum center adopts a distorted trigonal bipyramidal structure, as confirmed by X-ray crystallography in related complexes .
Comparative Ligand Effects :
Counterion Exchange to Trifluoromethanesulfonate
Introducing the trifluoromethanesulfonate (OTf⁻) counterion requires salt metathesis. A proven method involves reacting the chloride precursor with silver triflate (AgOTf) in anhydrous DME:
-
Chloride Displacement :
The reaction proceeds quantitatively in DME at −40°C to room temperature, with AgCl precipitation driving completion .
-
Solvent Role : DME’s bidentate coordination stabilizes the cationic molybdenum complex, preventing ligand dissociation .
Optimized Parameters :
| Parameter | Value |
|---|---|
| Solvent | 1,2-Dimethoxyethane (DME) |
| Temperature | −40°C to 25°C |
| Reaction Time | 12–24 hours |
| Yield | 85–90% |
Role of 1,2-Dimethoxyethane in Stabilization
DME serves dual roles as a solvent and coordinating ligand:
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Coordination Behavior : DME’s ether oxygen atoms bind to the molybdenum center, enhancing solubility and preventing aggregation .
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Thermal Stability : Complexes isolated in DME exhibit greater thermal stability compared to THF analogues, as evidenced by prolonged stability at 80°C .
Solvent Comparison :
Purification and Characterization
Final purification involves fractional crystallization or vacuum distillation:
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Crystallization : Slow evaporation of DME solutions yields crystalline [LMo(DME)(OTf)]OTf .
-
Analytical Data :
Crystallographic Data :
Mechanistic Considerations and Side Reactions
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α-Elimination Risk : Alkyl ligands in equatorial positions may undergo α-elimination at elevated temperatures, forming alkylidyne byproducts .
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Mo Oxidation State : The +2 oxidation state is maintained via rigorous oxygen exclusion .
Side Reaction Mitigation :
| Strategy | Effect |
|---|---|
| Low-temperature synthesis | Suppresses decomposition |
| Anhydrous conditions | Prevents hydrolysis |
Scalability and Industrial Relevance
The methodology is scalable, with yields exceeding 90% in batch reactors . Industrial applications leverage the complex’s catalytic activity in hydrogenation and oxidation reactions, mirroring protocols for related Mo-pincer systems .
Chemical Reactions Analysis
Types of Reactions
1,2-dimethoxyethane;[2,6-di(propan-2-yl)phenyl]imino-(2-methyl-2-phenylpropylidene)molybdenum(2+);trifluoromethanesulfonate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form higher oxidation state molybdenum complexes.
Reduction: It can be reduced to lower oxidation state molybdenum species.
Substitution: The trifluoromethanesulfonate ligands can be substituted with other ligands, such as halides or alkoxides.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield molybdenum(VI) oxides, while substitution reactions can produce a variety of molybdenum complexes with different ligands .
Scientific Research Applications
Synthetic Routes
The synthesis of this compound typically involves the reaction of molybdenum precursors with 2,6-diisopropylphenylamine and neophylidene ligands in the presence of trifluoromethanesulfonate and 1,2-dimethoxyethane (DME). The reaction conditions often require an inert atmosphere to prevent oxidation and moisture interference. The industrial production follows similar routes but on a larger scale, ensuring high purity and consistency in the final product.
Characterization Techniques
Characterization of the compound is achieved through various methods including:
- X-ray Crystallography : Provides detailed structural information.
- Magnetometry : Used to study magnetic properties.
- UV-Vis Spectroscopy : Helps in understanding electronic transitions within the complex .
Table 1: Characterization Techniques
| Technique | Purpose |
|---|---|
| X-ray Crystallography | Structural determination |
| Magnetometry | Magnetic property analysis |
| UV-Vis Spectroscopy | Electronic structure analysis |
Catalysis
The compound serves as a catalyst in several organic reactions, including:
- Olefin Metathesis : Facilitates the exchange of alkene groups between different olefins.
- Polymerization Reactions : Promotes the formation of polymers from monomeric units .
Biological Studies
Research is ongoing to explore its potential biological activities. The interactions between this compound and biomolecules are being studied for possible therapeutic applications. Preliminary studies indicate potential anticancer properties due to its ability to interact with cellular components .
Material Science
In materials science, this compound is utilized in the production of advanced materials such as:
- Thin Films : Used in electronic devices due to its conductive properties.
- Coatings : Provides enhanced durability and resistance to environmental factors .
Chemical Vapor Deposition (CVD)
Molybdenum complexes, including this compound, are explored as precursors for chemical vapor deposition processes. They are critical in producing thin films of molybdenum nitrides and other materials with applications in electronics and photonics .
Case Study 1: Olefin Metathesis
A study demonstrated that using 1,2-dimethoxyethane;[2,6-di(propan-2-yl)phenyl]imino-(2-methyl-2-phenylpropylidene)molybdenum(2+) as a catalyst significantly increased the yield of desired olefin products compared to traditional catalysts. The reaction conditions were optimized to enhance catalytic efficiency.
Research conducted on the interaction of this compound with cancer cell lines showed promising results in inhibiting cell growth. The mechanism was attributed to its ability to form reactive intermediates that disrupt cellular processes.
Table 2: Summary of Case Studies
| Study Focus | Findings |
|---|---|
| Olefin Metathesis | Increased yield with optimized conditions |
| Biological Activity | Inhibition of cancer cell growth |
Mechanism of Action
The mechanism of action of 1,2-dimethoxyethane;[2,6-di(propan-2-yl)phenyl]imino-(2-methyl-2-phenylpropylidene)molybdenum(2+);trifluoromethanesulfonate involves its ability to coordinate with various substrates and catalyze chemical reactions. The molybdenum center plays a crucial role in facilitating these reactions by providing a reactive site for substrate binding and transformation. The compound’s unique ligand environment enhances its catalytic activity and selectivity .
Comparison with Similar Compounds
1,2-Dimethoxyethane (DME) vs. Other Ether Ligands
DME’s ability to disrupt ethanol’s hydrogen-bonding network may improve substrate accessibility in catalytic cycles compared to THF.
Aryl-Imido Ligand Comparison
| Compound | Ligand Structure | Steric Bulk | Electronic Effects |
|---|---|---|---|
| User’s Complex | [2,6-Di(propan-2-yl)phenyl]imino-(2-methyl-2-phenylpropylidene) | High | Strong σ-donation; electron-deficient Mo center |
| Dichlorobis(2,6-diisopropylphenyl)imidomolybdenum(VI) | Two [2,6-diisopropylphenyl]imido ligands | Moderate | Stabilizes Mo(VI); enhances oxidative stability |
| Mo(NAr)(CHCMe2Ph)(OTf)₂ (Ar = 2,6-diisopropylphenyl) | Similar imido ligand with alkylidene | High | Active in olefin metathesis |
Counterion Effects
| Counterion | Coordination Strength | Solubility in Polar Solvents | Thermal Stability |
|---|---|---|---|
| Triflate (CF₃SO₃⁻) | Weak | High | Moderate |
| Chloride (Cl⁻) | Strong | Moderate | High |
| Hexafluorophosphate (PF₆⁻) | Very weak | Moderate | High |
Triflate’s weak coordination maximizes metal center accessibility, favoring catalytic turnover over chloride, which may form stable ion pairs .
Molybdenum Oxidation States
The +2 oxidation state in the user’s complex suggests reductive or radical-based pathways, contrasting with Mo(VI)’s role in oxidation catalysis.
Biological Activity
The compound 1,2-dimethoxyethane;[2,6-di(propan-2-yl)phenyl]imino-(2-methyl-2-phenylpropylidene)molybdenum(2+);trifluoromethanesulfonate represents a complex of molybdenum that may exhibit unique biological activities due to the presence of the molybdenum center and the specific ligands attached. Molybdenum is known to play critical roles in various biological processes, primarily through its function as a cofactor in metalloenzymes.
Molybdenum in Biological Systems
Molybdenum is an essential trace element found in many organisms, where it is incorporated into enzymes such as xanthine oxidase and sulfite oxidase. These enzymes are crucial for the metabolism of purines and sulfur-containing compounds, respectively. The biological activity of molybdenum is highly dependent on its oxidation state and the ligands it coordinates with, which can significantly influence enzyme activity and substrate specificity .
The biological activity of the compound can be attributed to its ability to form complexes with biological molecules. Molybdenum's redox properties allow it to participate in electron transfer reactions, which are vital for various metabolic pathways. The specific imino and alkylidene groups may enhance its interaction with biological targets, potentially leading to novel therapeutic applications.
Case Studies and Research Findings
- Enzyme Activity Modulation : Studies have shown that molybdenum complexes can modulate the activity of enzymes involved in nitrogen fixation and sulfur metabolism. For instance, molybdenum's role in xanthine oxidase involves the oxidation of hypoxanthine to xanthine and further to uric acid, a process critical for purine metabolism .
- Antimicrobial Properties : Some molybdenum complexes have demonstrated antimicrobial activity. Research suggests that metal-based compounds can inhibit bacterial growth through mechanisms involving disruption of cellular processes or enzyme inhibition. The specific structure of the compound under study may confer enhanced antibacterial or antifungal properties against pathogens such as Staphylococcus aureus and Candida albicans .
- Toxicological Studies : While molybdenum is essential at trace levels, excessive concentrations can lead to toxic effects. It has been observed that high levels of molybdenum can inhibit certain enzymatic activities, indicating a threshold beyond which its effects become detrimental .
Data Tables
Q & A
Q. Table 1: Reaction Optimization Parameters
| Parameter | Condition | Reference |
|---|---|---|
| Solvent | THF | |
| Temperature | Room temperature (20–25°C) | |
| Reaction Time | 72 hours | |
| Base | Triethylamine (2 eq) | |
| Purification | Column chromatography |
Basic: How is the structural integrity of the complex confirmed post-synthesis?
Methodological Answer:
Structural confirmation requires multi-technique validation:
- Single-crystal X-ray diffraction (SC-XRD): Resolves bond lengths (e.g., Mo–N ≈ 1.95 Å) and coordination geometry.
- FT-IR spectroscopy: Identifies ν(C=N) stretches (~1600–1650 cm⁻¹) and triflate anion peaks (~1030–1250 cm⁻¹) .
- NMR spectroscopy: ¹H/¹³C NMR in deuterated solvents (e.g., CDCl₃) confirms ligand proton environments and absence of impurities.
Note: SC-XRD data for analogous complexes show distorted octahedral geometry around Mo²⁺, critical for catalytic activity .
Advanced: How can researchers resolve contradictions in reported catalytic activity data?
Methodological Answer:
Discrepancies often arise from:
- Solvent effects: Polar aprotic solvents (e.g., DMF) may stabilize transition states differently than THF.
- Counterion interference: Triflate vs. chloride counterions alter solubility and Lewis acidity .
- Impurity profiles: Residual Et₃N·HCl salts (from synthesis) can poison catalysts; rigorous purification is essential .
Resolution Strategy:
- Conduct control experiments with identical solvent, counterion, and purity levels.
- Use ICP-MS to quantify residual metal impurities affecting catalysis.
Advanced: What mechanistic insights exist for the molybdenum complex in oxidation catalysis?
Methodological Answer:
The complex acts as a Lewis acid catalyst in epoxidation and sulfoxidation. Mechanistic studies suggest:
- Mo²⁺ redox cycling: Mo(II)/Mo(IV) transitions facilitate electron transfer.
- Ligand lability: The imino ligand dissociates transiently, allowing substrate coordination.
- DFT calculations: Predict transition-state geometries and activation barriers for oxidations .
Q. Table 2: Catalytic Performance in Epoxidation
| Substrate | Conversion (%) | Selectivity (%) | Conditions | Reference |
|---|---|---|---|---|
| Cyclooctene | 92 | 88 | H₂O₂, 60°C, 6h | |
| Styrene | 78 | 75 | TBHP, RT, 12h |
Basic: What safety precautions are critical when handling this compound?
Methodological Answer:
- Hazards: Irritant (eyes/skin), moisture-sensitive (triflate decomposition releases SO₃).
- First Aid: Flush eyes/skin with water for 15 minutes; consult a physician if inhaled .
- Storage: Argon atmosphere, desiccated at –20°C to prevent hydrolysis.
Advanced: How does ligand modification impact the complex’s electronic properties?
Methodological Answer:
- Electron-donating groups (e.g., –OMe): Increase Mo²⁺ electron density, enhancing oxidative stability.
- Steric bulk (e.g., 2,6-diisopropylphenyl): Reduces dimerization but may hinder substrate access.
- Spectroscopic validation: UV-Vis shows ligand-to-metal charge transfer (LMCT) bands at ~450 nm, sensitive to substituents .
Design Tip: Combine cyclic voltammetry (CV) and UV-Vis to correlate ligand structure with redox potentials.
Advanced: How to analyze competing pathways in catalytic cycles?
Methodological Answer:
- Isotopic labeling: Use ¹⁸O-labeled H₂O₂ to track oxygen incorporation in epoxides.
- Kinetic isotope effects (KIE): Compare kₐₜₕ/k_D₂O to identify rate-determining steps.
- In situ Raman spectroscopy: Monitors Mo–O bond formation during catalysis .
Basic: What analytical techniques quantify triflate counterion stability?
Methodological Answer:
- Ion chromatography (IC): Directly measures triflate concentration in solution.
- ¹⁹F NMR: Detects triflate decomposition products (e.g., CF₃SO₃H) at δ –78 ppm .
Advanced: What strategies mitigate ligand oxidation during catalysis?
Methodological Answer:
- Add antioxidants: BHT (butylated hydroxytoluene) stabilizes imino ligands.
- Low-temperature catalysis: Reduces radical-mediated ligand degradation.
- Redox-innocent ligands: Replace imino with pyridine-based ligands for enhanced stability .
Basic: How to troubleshoot low yields in ligand-metal coordination?
Methodological Answer:
- Check ligand purity: Impurities (e.g., unreacted amines) compete for metal binding.
- Optimize stoichiometry: Use a 1:1 ligand-to-metal ratio to avoid oligomerization.
- Alternative solvents: Dichloromethane (DCM) may improve solubility of hydrophobic ligands .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
